Cas no 2938-65-0 (4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one)
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one Chemical and Physical Properties
Names and Identifiers
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- 1(2H)-Naphthalenone, 4,4-diethyl-3,4-dihydro-
- 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one
-
- Inchi: 1S/C14H18O/c1-3-14(4-2)10-9-13(15)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3
- InChI Key: WHKPNBTVCJQRMW-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(CC)(CC)CC1
Computed Properties
- Exact Mass: 202.135765193g/mol
- Monoisotopic Mass: 202.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 17.1Ų
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457952-0.05g |
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one |
2938-65-0 | 0.05g |
$948.0 | 2023-06-06 | ||
| Enamine | EN300-1457952-0.1g |
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one |
2938-65-0 | 0.1g |
$993.0 | 2023-06-06 | ||
| Enamine | EN300-1457952-0.25g |
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one |
2938-65-0 | 0.25g |
$1038.0 | 2023-06-06 | ||
| Enamine | EN300-1457952-0.5g |
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one |
2938-65-0 | 0.5g |
$1084.0 | 2023-06-06 | ||
| Enamine | EN300-1457952-1.0g |
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one |
2938-65-0 | 1g |
$1129.0 | 2023-06-06 | ||
| Enamine | EN300-1457952-2.5g |
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one |
2938-65-0 | 2.5g |
$2211.0 | 2023-06-06 | ||
| Enamine | EN300-1457952-5.0g |
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one |
2938-65-0 | 5g |
$3273.0 | 2023-06-06 | ||
| Enamine | EN300-1457952-10.0g |
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one |
2938-65-0 | 10g |
$4852.0 | 2023-06-06 | ||
| Enamine | EN300-1457952-50mg |
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one |
2938-65-0 | 50mg |
$948.0 | 2023-09-29 | ||
| Enamine | EN300-1457952-100mg |
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one |
2938-65-0 | 100mg |
$993.0 | 2023-09-29 |
4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one
Introduction to 4,4-Diethyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 2938-65-0)
4,4-Diethyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 2938-65-0) is a synthetic organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of tetrahydronaphthalenes, which are known for their versatile reactivity and biological activity.
The chemical structure of 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one consists of a naphthalene ring fused with a cyclohexane ring, with two ethyl groups attached to the 4-position of the naphthalene ring. The presence of the ketone functional group at the 1-position further enhances its reactivity and potential for forming various derivatives through chemical modifications.
In recent years, 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its role as a scaffold for the synthesis of bioactive compounds. Researchers have explored its use in the development of anti-inflammatory agents, antitumor drugs, and neuroprotective compounds. The compound's ability to undergo selective functionalization and derivatization makes it a valuable starting material for the synthesis of complex molecules with diverse biological activities.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one as a core structure in the design of novel anti-inflammatory agents. The researchers demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity in both in vitro and in vivo models. The study also revealed that specific modifications at the ethyl groups and the ketone position could significantly enhance the compound's efficacy and selectivity.
In another significant research effort, scientists at a leading pharmaceutical company investigated the potential of 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one as a lead compound for developing antitumor drugs. The study focused on optimizing the compound's structure to improve its cytotoxicity against various cancer cell lines. Through a series of structure-activity relationship (SAR) studies, they identified several derivatives with enhanced antitumor activity and improved pharmacokinetic properties.
The biological activity of 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one is not limited to anti-inflammatory and antitumor applications. Recent research has also explored its potential as a neuroprotective agent. Studies have shown that certain derivatives of this compound can effectively protect neurons from oxidative stress and apoptosis. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthetic accessibility of 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one is another factor contributing to its widespread use in research and development. Various synthetic routes have been developed to produce this compound efficiently on both laboratory and industrial scales. One common method involves the cyclization of an appropriate diene followed by functional group transformations to introduce the desired substituents.
In conclusion, 4,4-diethyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 2938-65-0) is a versatile organic compound with significant potential in medicinal chemistry. Its unique structural features and reactivity make it an attractive scaffold for the development of bioactive compounds with diverse applications in drug discovery and development. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.
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